4-Ethylsalicylaldehyde

Overview

Description

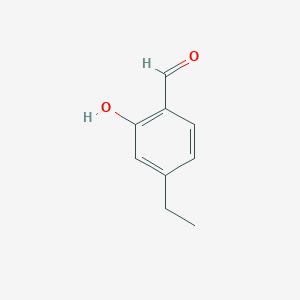

4-Ethylsalicylaldehyde (CAS: 161876-64-8) is an aromatic aldehyde derivative with the molecular formula C₉H₁₀O₂. It features a hydroxyl group (-OH) at the ortho position relative to the aldehyde (-CHO) group and an ethyl (-CH₂CH₃) substituent at the para position on the benzene ring. This structural configuration confers unique chemical reactivity and physical properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical intermediates . The compound is typically available in high purity (≥95%) and is used in small-scale research applications due to its specialized role in synthesizing Schiff bases and metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylsalicylaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylphenol using the Reimer-Tiemann reaction. This reaction typically uses chloroform and a strong base, such as sodium hydroxide, under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound often involves the Duff reaction, which uses hexamethylenetetramine and an acid catalyst to achieve formylation. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylsalicylaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-ethylsalicylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 4-ethylsalicyl alcohol using reducing agents such as sodium borohydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Primary amines in ethanol under reflux conditions.

Major Products Formed:

Oxidation: 4-Ethylsalicylic acid.

Reduction: 4-Ethylsalicyl alcohol.

Substitution: Schiff bases (imine derivatives).

Scientific Research Applications

4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound across different domains, including medicinal chemistry, organic synthesis, and material science.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth suggests potential applications in pharmaceuticals aimed at treating infections .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

3. Structure-Activity Relationship Studies

this compound is often used in structure-activity relationship (SAR) studies to understand how modifications to its structure can enhance biological activity. This approach aids in the design of more potent derivatives for drug development .

Applications in Organic Synthesis

1. Building Block for Synthesis

this compound serves as a valuable starting material in organic synthesis. It can be transformed into various derivatives through reactions such as condensation and oxidation, making it useful for synthesizing complex organic molecules .

2. Synthesis of Heterocycles

The compound is utilized in synthesizing heterocyclic compounds, which are essential in drug discovery and development. Its reactivity allows for the formation of various nitrogen-containing heterocycles that exhibit pharmacological activity .

Applications in Material Science

1. Polymer Chemistry

In material science, this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

2. Coatings and Adhesives

Due to its chemical properties, this compound can be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory mechanism of this compound revealed that it inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators. This finding supports its potential therapeutic application in conditions such as arthritis.

Case Study 3: Synthesis of Novel Heterocycles

In a synthetic chemistry project, researchers utilized this compound to develop a series of novel heterocycles with promising biological activity against cancer cell lines. The modifications made to the compound significantly enhanced its cytotoxic effects.

Mechanism of Action

The mechanism of action of 4-Ethylsalicylaldehyde derivatives involves the inhibition of several key enzymes. For instance, thiosemicarbazones derived from this compound have shown potent inhibitory effects on cholinesterases, carbonic anhydrases, and α-glycosidase enzymes. These inhibitory actions are crucial for their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-Ethylsalicylaldehyde and analogous aromatic aldehydes:

Analytical and Regulatory Considerations

- Characterization : Techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for verifying the purity and structure of this compound, as highlighted in guidance documents on substance identification .

Biological Activity

4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, is an organic compound that has gained attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including the condensation of ethyl acetate with salicylaldehyde in the presence of a base. Its structure consists of a salicylaldehyde moiety with an ethyl group at the para position relative to the hydroxyl group. This structural modification influences its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. A study demonstrated that this compound effectively scavenges free radicals, contributing to cellular protection against oxidative damage .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness was evaluated through in vitro studies where it inhibited the growth of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) .

Case Study: MCF-7 Cell Line

- Treatment Duration: 24 hours

- Concentration Range: 10-100 µM

- Results: IC50 value determined to be approximately 30 µM, indicating potent anticancer activity.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).

- Membrane Disruption: Interaction with microbial membranes leads to increased permeability and cell lysis.

- Apoptosis Induction: Modulation of signaling pathways involved in apoptosis, such as the activation of caspases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethylsalicylaldehyde, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or formylation reactions. To ensure reproducibility:

- Document precise molar ratios, reaction temperatures, and catalysts (e.g., AlCl₃ for Friedel-Crafts).

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.

- Validate purity via HPLC or GC-MS, reporting retention times and calibration standards .

- Include raw spectral data (e.g., NMR, IR) in supplementary materials to confirm structural integrity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels.

- Monitor degradation via UV-Vis spectroscopy (tracking absorbance at λmax ~270 nm for salicylaldehyde derivatives) and HPLC.

- Compare results against reference standards from authoritative databases (e.g., PubChem, ECHA) .

- Report deviations in melting points (>2°C) as indicators of impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use EN 166-certified safety goggles and nitrile gloves to prevent ocular/skin contact .

- Store in amber glass containers under nitrogen to minimize photodegradation and oxidation .

- For spills, absorb with inert materials (e.g., vermiculite) and dispose per local hazardous waste regulations .

- Include a risk assessment in the Methods section, referencing SDS guidelines for aldehydes .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Perform a meta-analysis of existing literature, noting variables like solvent polarity (e.g., DMF vs. toluene) and catalyst loading .

- Use Design of Experiments (DoE) to isolate factors affecting yield (e.g., temperature, stoichiometry).

- Apply statistical tools (ANOVA, t-tests) to determine significance of observed discrepancies .

- Publish negative results with raw data to enhance transparency .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Employ density functional theory (DFT) to model electron density distributions at the aldehyde and hydroxyl groups.

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via <sup>1</sup>H NMR) .

- Cross-reference computational data with crystallographic databases (e.g., Cambridge Structural Database) to assess steric effects .

- Disclose software parameters (e.g., basis sets, convergence criteria) to enable replication .

Q. How can researchers address challenges in detecting trace degradation products of this compound in environmental samples?

- Methodological Answer :

- Optimize LC-MS/MS methods with collision-induced dissociation (CID) to fragment interfering matrix compounds.

- Use isotope-labeled internal standards (e.g., <sup>13</sup>C-4-Ethylsalicylaldehyde) for quantification .

- Validate limits of detection (LOD) and quantification (LOQ) via calibration curves spanning 3 orders of magnitude .

- Compare recovery rates across extraction techniques (e.g., SPE vs. liquid-liquid extraction) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression software (e.g., GraphPad Prism).

- Report IC50 values with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

- Include raw viability data (e.g., MTT assay absorbance) in appendices to support reproducibility claims .

Q. How should researchers validate the selectivity of this compound in chemodosimetric sensing applications?

- Methodological Answer :

- Test cross-reactivity with structurally similar analytes (e.g., 4-Hydroxybenzaldehyde, 3-Chloro-4-hydroxybenzaldehyde) .

- Quantify selectivity coefficients (log K) via competitive binding assays .

- Use fluorescence quenching titrations to establish binding stoichiometry (Job’s plot method) .

- Disclose solvent effects (e.g., polarity, pH) on sensor performance .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply when publishing conflicting data on this compound’s biological activity?

- Methodological Answer :

- Disclose funding sources and potential conflicts of interest in the Acknowledgments section .

- Adhere to FAIR data principles by depositing raw datasets in repositories (e.g., Zenodo) with DOIs .

- Cite contradictory studies objectively, avoiding dismissive language, and propose hypotheses for divergence (e.g., cell line variability) .

Q. How can researchers ensure compliance with ethical guidelines when collaborating on multi-institutional studies involving this compound?

- Methodological Answer :

- Draft a collaboration agreement outlining data ownership, publication rights, and safety responsibilities .

- Obtain ethics approval for human/animal studies, documenting informed consent and IACUC protocols .

- Use version-controlled electronic lab notebooks (e.g., LabArchives) to maintain transparency .

Properties

IUPAC Name |

4-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLSRUKZUYUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437026 | |

| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161876-64-8 | |

| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.